3-Chloro-5-(trifluoromethyl)benzenethiol
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Overview
Description
3-Chloro-5-(trifluoromethyl)benzenethiol is an organosulfur compound characterized by the presence of a chlorine atom, a trifluoromethyl group, and a thiol group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(trifluoromethyl)benzenethiol typically involves the following steps:
Halogenation: The starting material, benzene, undergoes halogenation to introduce a chlorine atom, resulting in chlorobenzene.
Trifluoromethylation: Chlorobenzene is then subjected to trifluoromethylation, introducing the trifluoromethyl group to form 3-chloro-5-(trifluoromethyl)benzene.
Thiolation: Finally, the benzene ring is functionalized with a thiol group to produce this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as catalytic systems and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-(trifluoromethyl)benzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the chlorine atom or modify the trifluoromethyl group.
Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Disulfides: Resulting from the oxidation of the thiol group.
Sulfonic Acids: Formed through further oxidation of disulfides.
Derivatives: Various substituted derivatives depending on the substitution reactions.
Scientific Research Applications
3-Chloro-5-(trifluoromethyl)benzenethiol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological systems, particularly in understanding sulfur-containing biomolecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Chloro-5-(trifluoromethyl)benzenethiol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)benzenethiol
3-Chloro-4-(trifluoromethyl)benzenethiol
3-Bromo-5-(trifluoromethyl)benzenethiol
Uniqueness: 3-Chloro-5-(trifluoromethyl)benzenethiol is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical properties and biological activities.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3S/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMSXCYRSGOCQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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